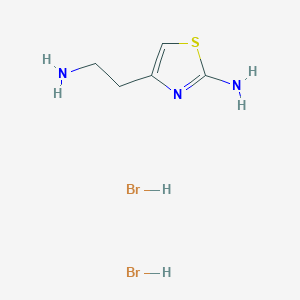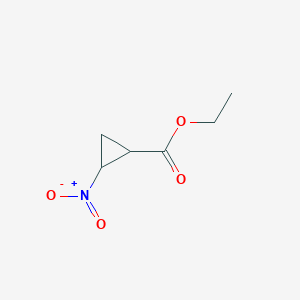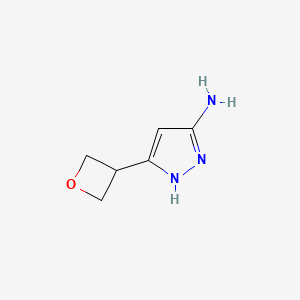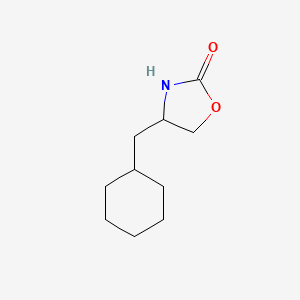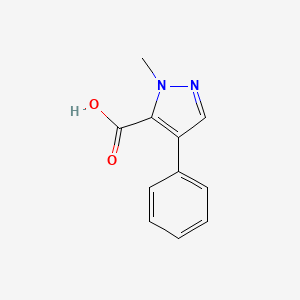
1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
“1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid” is a derivative of pyrazole-4-carboxylic acid . Pyrazoles are an important class of heterocyclic compounds and are found in biologically active molecules and agrochemicals . They are used in a variety of leading drugs such as Celebrex, Viagra, and Rimonabant, etc . Pyrazole and its analogues have been applied to treat inflammatory, diabetic, cancer, bacterial, and analgesic diseases .
Synthesis Analysis
The starting material 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate was obtained by the cyclocondensation of ethyl acetoacetate, N, N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, which upon basic hydrolysis yielded the corresponding acid .Molecular Structure Analysis
The target compound was characterized by 1H and 13C NMR (solution in DMSO), Fourier transform infrared (FT-IR) spectroscopy, thermo gravimetric analysis, and by single-crystal X-ray diffraction technique . The single crystals of the compound were obtained at room temperature by slow evaporation of ethanol as solvent and crystallized in the space group P2 1 / n of monoclinic system .Chemical Reactions Analysis
The experimental FT-IR and 1H and 13C NMR chemical shifts have been compared to those calculated by means of density functional theory (DFT) at the B3LYP/TZ2P level of theory . The continuum-like screening model was used for geometry optimization of a single molecule and for subsequent calculations of NMR shielding constants in solution (DMSO) .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Pyrazole derivatives are crucial scaffolds in heterocyclic compound synthesis, demonstrating a broad spectrum of biological activities. The chemistry of 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones, for example, is highlighted for its value as a building block in creating heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a range of precursors, including amines and phenols, indicating potential applications in dye synthesis and heterocyclic chemistry (Gomaa & Ali, 2020).
Biological Applications
Anticancer Activity : Knoevenagel condensation products, involving pyrazole derivatives, have been extensively researched for their anticancer activities. This reaction is crucial in synthesizing α, β‐unsaturated ketones/carboxylic acids and has been applied to various pharmacophoric aldehydes to generate compounds with remarkable anticancer activities across different cancer targets (Tokala, Bora, & Shankaraiah, 2022).
Medicinal Chemistry : Methyl substituted pyrazoles, as an integral part of the azole family, exhibit a wide spectrum of biological activities, making them potent medicinal scaffolds. These compounds are used in various therapeutic areas, indicating their significance in drug development and the potential for creating new therapeutic agents (Sharma et al., 2021).
CYP Enzyme Inhibition : Pyrazole derivatives also play a role in enzyme inhibition, particularly of cytochrome P450 enzymes, which are crucial in drug metabolism and potential drug-drug interactions. The selectivity and potency of these inhibitors are critical for understanding the metabolism of various drugs and for predicting potential interactions in polypharmacy scenarios (Khojasteh et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 1-Methyl-4-phenyl-1H-pyrazole-5-carboxylic acid, also known as 2-methyl-4-phenyl-2H-pyrazole-3-carboxylic acid, is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-dependent transcriptional factor that can sense a wide range of structurally different exogenous and endogenous molecules .
Mode of Action
The compound acts as an antagonist to the AhR . It exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons . It specifically blocks the binding of certain toxic substances to the AhR, preventing their harmful effects .
Biochemical Pathways
The compound’s interaction with AhR affects various biochemical pathways. For instance, it blocks the nuclear translocation and DNA binding of AhR . . The exact downstream effects of these interactions are complex and depend on the specific cellular context.
Pharmacokinetics
Its solubility in dmso suggests that it may be well-absorbed in the body . Its working concentration range for cell culture assays is from 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) .
Result of Action
The compound’s action results in the prevention of toxicity induced by certain harmful substances . By antagonizing the AhR, it prevents the harmful effects of substances like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a widespread environmental pollutant .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of certain substances in the environment, such as TCDD, can affect the compound’s efficacy . The compound is stable for at least 2 months when properly stored .
Safety and Hazards
The safety data sheet for a similar compound, 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research could be to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
2-methyl-4-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-13-10(11(14)15)9(7-12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJPPGUQUVZCBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-b]pyridazine](/img/structure/B3102745.png)
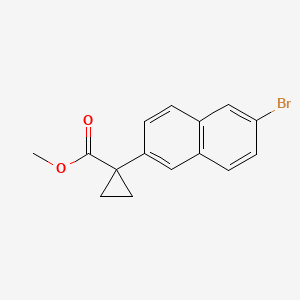
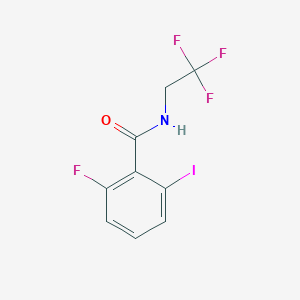
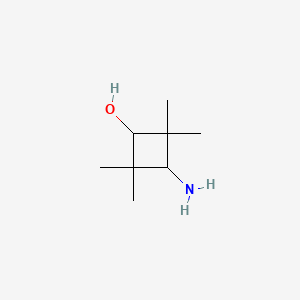
![N-[(4-methylphenyl)methyl]-6-[4-(5-{[(4-methylphenyl)methyl]carbamoyl}pentyl)piperazin-1-yl]hexanamide](/img/structure/B3102775.png)
